REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:11])[C:8]([OH:10])=[O:9])[CH:2]=1.C([O-])=O>>[CH:2]1[C:8]2[C:6](=[CH:5][CH:4]=[CH:3][CH:7]=2)[CH:5]=[CH:4][C:3]=1[CH:7]([OH:11])[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To isolate the product
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a 10,000 MWCO membrane
|
Type
|
CUSTOM
|
Details
|
to remove enzyme
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:11])[C:8]([OH:10])=[O:9])[CH:2]=1.C([O-])=O>>[CH:2]1[C:8]2[C:6](=[CH:5][CH:4]=[CH:3][CH:7]=2)[CH:5]=[CH:4][C:3]=1[CH:7]([OH:11])[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To isolate the product
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a 10,000 MWCO membrane
|
Type
|
CUSTOM
|
Details
|
to remove enzyme
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:11])[C:8]([OH:10])=[O:9])[CH:2]=1.C([O-])=O>>[CH:2]1[C:8]2[C:6](=[CH:5][CH:4]=[CH:3][CH:7]=2)[CH:5]=[CH:4][C:3]=1[CH:7]([OH:11])[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To isolate the product
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a 10,000 MWCO membrane
|
Type
|
CUSTOM
|
Details
|
to remove enzyme
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |